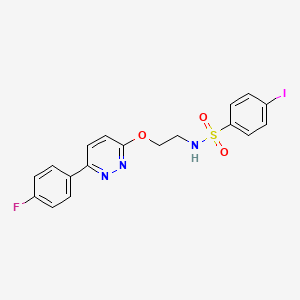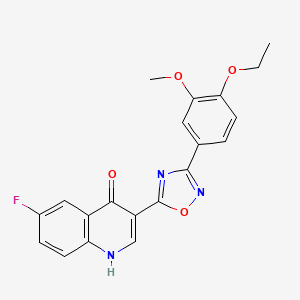![molecular formula C25H21N3 B2905363 3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866339-85-7](/img/structure/B2905363.png)
3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinoline core with substituted benzyl and tolyl groups, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the reaction may start with the condensation of 3-methylbenzylamine and p-tolylhydrazine with a suitable diketone or aldehyde, followed by cyclization in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or green chemistry approaches to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays and studies.
Medicine: Potential therapeutic agent for targeting specific biological pathways or diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It may interact with cellular receptors, triggering or blocking signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline: shares structural similarities with other pyrazoloquinolines, such as:
Uniqueness
The unique combination of substituents in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications. Its unique structure may result in different reactivity, binding affinity, and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-17-10-12-20(13-11-17)24-22-16-28(15-19-7-5-6-18(2)14-19)23-9-4-3-8-21(23)25(22)27-26-24/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRACNKZKGYVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B2905280.png)


methanamine](/img/structure/B2905285.png)
![2-bromo-N-[1-(3,5-dimethylphenyl)propan-2-yl]-5-fluoropyridine-4-carboxamide](/img/structure/B2905290.png)
![4-Ethyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2905293.png)
![PROPAN-2-YL 2-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]-4,4,4-TRIFLUORO-3-OXOBUTANOATE](/img/structure/B2905294.png)
![2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole](/img/structure/B2905295.png)
![5-Cyano-N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2905296.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2905297.png)

![3-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-3-yl}-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2905301.png)
![3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2905302.png)
![4'-methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2905303.png)
